An In-depth Technical Guide to the Synthesis of 3-Oxohexadecanoyl-CoA
An In-depth Technical Guide to the Synthesis of 3-Oxohexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis pathways, quantitative data, and experimental methodologies related to 3-Oxohexadecanoyl-CoA, a key intermediate in fatty acid metabolism. The information presented is intended to support research and development efforts in metabolic diseases, oncology, and drug discovery.
Core Synthesis Pathways of 3-Oxohexadecanoyl-CoA
3-Oxohexadecanoyl-CoA, also known as 3-oxopalmitoyl-CoA, is a 16-carbon beta-ketoacyl-CoA. It is a transient intermediate formed during the final elongation cycle of de novo fatty acid synthesis and in fatty acid elongation pathways occurring in the mitochondria and endoplasmic reticulum.
Cytosolic De Novo Fatty Acid Synthesis
In the cytosol of mammalian cells, the multi-enzyme complex Fatty Acid Synthase (FAS) catalyzes the synthesis of palmitic acid (a 16-carbon saturated fatty acid) from acetyl-CoA and malonyl-CoA. The synthesis proceeds through a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction. 3-Oxohexadecanoyl, attached to an Acyl Carrier Protein (ACP) domain of FAS (3-Oxohexadecanoyl-ACP), is the product of the final condensation step.
The cycle begins with the loading of acetyl-CoA and malonyl-CoA onto the FAS complex. The first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC), which is the primary site of regulation for this pathway.[1][2] The overall process involves six recurring reaction cycles to produce the 16-carbon palmitic acid.[3]
The formation of the 16-carbon beta-keto intermediate proceeds as follows:
-
Condensation: The 14-carbon acyl chain (myristoyl- or tetradecanoyl-), attached to the acyl carrier protein (ACP) domain of FAS, is condensed with a two-carbon unit from malonyl-ACP. This reaction is catalyzed by the β-ketoacyl-ACP synthase (KAS) domain of FAS. The reaction releases a molecule of carbon dioxide.
-
Product: The resulting product is 3-Oxohexadecanoyl-ACP.
This intermediate is then immediately processed through the remaining steps of the FAS cycle (reduction, dehydration, reduction) to form the saturated 16-carbon hexadecanoyl-ACP, which is subsequently cleaved by a thioesterase to release free palmitic acid.
Mitochondrial Fatty Acid Elongation
Mitochondria possess a fatty acid synthesis (mtFAS) system that is distinct from the cytosolic FAS pathway.[4] This system is primarily involved in elongating existing fatty acids. In this pathway, 3-Oxohexadecanoyl-CoA is synthesized directly from Tetradecanoyl-CoA (C14:0-CoA) and Acetyl-CoA.
The key reaction is:
-
Enzyme: Acetyl-CoA C-acyltransferase (also known as 3-ketoacyl-CoA thiolase, ACAA2).
-
Reaction: Tetradecanoyl-CoA + Acetyl-CoA ⇌ 3-Oxohexadecanoyl-CoA + Coenzyme A.[5]
This reaction is a Claisen condensation. Unlike the cytosolic pathway which uses malonyl-ACP as the two-carbon donor and produces an ACP-bound intermediate, the mitochondrial pathway uses acetyl-CoA and generates CoA-bound intermediates.[5] The 3-Oxohexadecanoyl-CoA is then further processed by other mitochondrial enzymes (reductase, dehydratase, reductase) to produce hexadecanoyl-CoA.
Quantitative Data
Precise quantitative data for the synthesis of 3-Oxohexadecanoyl-CoA is challenging to obtain due to its nature as a transient metabolic intermediate. The following tables summarize available data on enzyme kinetics and cellular concentrations of relevant precursors.
Table 1: Enzyme Kinetic Parameters
Note: Kinetic data for the specific condensation of a C14 acyl group is limited. This table presents data for related substrates to provide context.
| Enzyme/Domain | Organism / Tissue | Substrate(s) | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| β-Ketoacyl-ACP Synthase III (FabH) | Staphylococcus aureus | Acetyl-CoA | 6.18 ± 0.96 | - | - | [6] |
| Butyryl-CoA | 2.32 ± 0.12 | - | - | [6] | ||
| β-Ketoacyl-ACP Synthase III (FabH) | Escherichia coli | Acetyl-CoA | 40 | - | - | [6] |
| Acetoacetyl-CoA Thiolase (Cytoplasmic) | Rat Liver | Acetyl-CoA | 160 | - | - | [5] |
| Coenzyme A | 5 | - | - | [5] | ||
| Acetoacetyl-CoA | 1.3 | - | - | [5] |
Table 2: Cellular Concentrations of Long-Chain Acyl-CoAs
Note: Concentrations of individual acyl-CoA species are highly dynamic and vary significantly with cell type, metabolic state, and cellular compartment.
| Metabolite | Organism / Tissue | Cellular Compartment | Concentration Range | Reference |
| Total Long-Chain Acyl-CoA | Rat Liver | Total Cell | 94 - 219 nmol/g dry weight | [4] |
| Free Long-Chain Acyl-CoA | General (Physiological Estimate) | Cytosol | < 5 nM (active synthesis) to 200 nM | [1] |
| Free Long-Chain Acyl-CoA | Permeabilized β-cells | Cytosol (Estimated) | ~1 µM (half-maximal free conc.) | [4] |
| Palmitoyl-CoA (16:0) | Human Skeletal Muscle | Total Cell | ~0.5 - 1.5 nmol/g wet weight | [7] |
| Myristoyl-CoA (14:0) | Human Skeletal Muscle | Total Cell | ~0.05 - 0.15 nmol/g wet weight | [7] |
Experimental Protocols
This section details methodologies for the synthesis, quantification, and enzymatic analysis of 3-Oxohexadecanoyl-CoA.
Chemical Synthesis of 3-Oxohexadecanoyl-CoA Standard
This protocol describes a multi-step chemical synthesis adapted from published methods, suitable for producing a 3-Oxohexadecanoyl-CoA standard for analytical use.[7][8]
Workflow:
Methodology:
-
Step 1: Synthesis of Ethyl 3-hydroxyhexadecanoate: Perform a Reformatsky reaction using tetradecanal and ethyl bromoacetate in the presence of activated zinc to form the β-hydroxy ester.
-
Step 2: Oxidation to Ethyl 3-oxohexadecanoate: Oxidize the hydroxyl group of the product from Step 1 using an appropriate oxidizing agent (e.g., Jones reagent, pyridinium (B92312) chlorochromate) to yield the β-keto ester.
-
Step 3: Protection of the Keto Group: Protect the newly formed ketone by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form an ethylene acetal. This prevents the ketone from reacting in subsequent steps.
-
Step 4: Hydrolysis: Perform alkaline hydrolysis (e.g., using KOH or NaOH) on the ester to yield 3,3-ethylenedioxyhexadecanoic acid.
-
Step 5: Condensation with Coenzyme A: Activate the carboxylic acid from Step 4 and condense it with the free thiol group of Coenzyme A. The mixed anhydride method is suitable for this step.[7]
-
Dissolve the protected acid in anhydrous THF and cool to 4°C.
-
Add triethylamine (B128534) and ethyl chloroformate and stir for 45 minutes.
-
Separately, dissolve Coenzyme A in 0.5 M NaHCO₃.
-
Add the CoA solution to the activated acid mixture and stir.
-
-
Step 6: Deprotection: Remove the ethylene acetal protecting group by treating the product from Step 5 with 4 M HCl to regenerate the 3-oxo group.[7]
-
Purification and Verification: Purify the final product, 3-Oxohexadecanoyl-CoA, using reverse-phase High-Performance Liquid Chromatography (HPLC). Verify the identity and purity of the compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the extraction and absolute quantification of 3-Oxohexadecanoyl-CoA and other acyl-CoAs from cell or tissue samples.
Workflow:
Methodology:
-
Sample Preparation and Extraction:
-
Rapidly homogenize ~10-50 mg of frozen tissue or ~1-10 million cells in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).
-
Include a mixture of odd-chain or stable isotope-labeled acyl-CoA internal standards for accurate quantification.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
-
Protein and Debris Removal:
-
Centrifuge the homogenate at >15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the protein pellet.
-
-
LC Separation:
-
Inject the extract onto a reverse-phase UPLC/HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases such as (A) 10 mM ammonium (B1175870) acetate (B1210297) in water and (B) 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
-
MS/MS Detection:
-
Analyze the column eluent using a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of 3-Oxohexadecanoyl-CoA. A characteristic product ion, such as the one resulting from the neutral loss of the phosphopantetheine moiety, should be monitored.[1]
-
-
Quantification:
-
Create a standard curve by analyzing known concentrations of the synthesized 3-Oxohexadecanoyl-CoA standard spiked with the internal standard.
-
Calculate the concentration in the biological samples by comparing the analyte/internal standard peak area ratio to the standard curve.
-
3-Ketoacyl-CoA Thiolase Activity Assay (Condensation Reaction)
This assay measures the synthetic activity of mitochondrial 3-ketoacyl-CoA thiolase by monitoring the formation of 3-Oxohexadecanoyl-CoA from tetradecanoyl-CoA and acetyl-CoA.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂).
-
Substrates: Prepare stock solutions of tetradecanoyl-CoA and acetyl-CoA.
-
Enzyme Source: Use purified recombinant 3-ketoacyl-CoA thiolase or a mitochondrial protein extract.
-
Assay Procedure:
-
In a microplate or cuvette, combine the reaction buffer, tetradecanoyl-CoA, and the enzyme source.
-
Initiate the reaction by adding acetyl-CoA.
-
The reaction direction towards synthesis is thermodynamically unfavorable. To monitor the reaction, a coupled assay can be used, or the reaction can be stopped at various time points.
-
-
Detection (Endpoint or Kinetic):
-
LC-MS Method (Endpoint): Stop the reaction at different time points by adding an acid (e.g., formic acid). Quantify the amount of 3-Oxohexadecanoyl-CoA produced using the LC-MS/MS protocol described in section 3.2.
-
Spectrophotometric Method (Thiolysis Direction): It is often easier to measure the reverse reaction (thiolysis). The cleavage of 3-Oxohexadecanoyl-CoA by Coenzyme A can be monitored by the decrease in NADH in a coupled reaction with 3-hydroxyacyl-CoA dehydrogenase. However, this measures degradation, not synthesis.
-
-
Calculation: Calculate the rate of product formation per unit time per milligram of protein (specific activity). Determine kinetic parameters (Km, Vmax) by varying the concentration of one substrate while keeping the other saturated.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketoacyl synthase - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Ketoacyl-ACP synthase (KAS) III homologues and their roles in natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
